molecular formula C9H12N4 B039112 (1,5-Dimethylbenzimidazol-2-yl)hydrazine CAS No. 114804-40-9

(1,5-Dimethylbenzimidazol-2-yl)hydrazine

Cat. No. B039112
M. Wt: 176.22 g/mol
InChI Key: FZPMRGRLJMBFRE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(1,5-Dimethylbenzimidazol-2-yl)hydrazine is a chemical compound that has gained significant attention in the field of scientific research due to its unique properties and potential applications. It is a heterocyclic compound that contains both nitrogen and carbon atoms in its structure. The compound has been widely studied for its synthesis method, mechanism of action, biochemical and physiological effects, and its potential applications in various fields of research. In

Mechanism Of Action

The mechanism of action of (1,5-Dimethylbenzimidazol-2-yl)hydrazine is not fully understood. However, it is believed to act by inducing apoptosis in cancer cells. The compound has been found to inhibit the growth of cancer cells by inducing cell cycle arrest and promoting cell death. Additionally, (1,5-Dimethylbenzimidazol-2-yl)hydrazine has been found to possess antioxidant properties, which may contribute to its anti-tumor activity.

Biochemical And Physiological Effects

(1,5-Dimethylbenzimidazol-2-yl)hydrazine has been found to exhibit a range of biochemical and physiological effects. The compound has been found to possess antioxidant properties, which may help to protect cells from oxidative stress and damage. Additionally, (1,5-Dimethylbenzimidazol-2-yl)hydrazine has been found to exhibit anti-inflammatory properties, which may help to reduce inflammation in the body. The compound has also been found to possess anti-tumor activity, as it has been shown to inhibit the growth of cancer cells.

Advantages And Limitations For Lab Experiments

(1,5-Dimethylbenzimidazol-2-yl)hydrazine has several advantages as a research tool. The compound is relatively easy to synthesize and is readily available. Additionally, it has been found to exhibit significant anti-tumor activity, making it a useful tool for cancer research. However, there are also limitations to the use of (1,5-Dimethylbenzimidazol-2-yl)hydrazine in lab experiments. The compound is highly reactive and can be difficult to handle. Additionally, its mechanism of action is not fully understood, which can make it challenging to interpret research results.

Future Directions

There are several future directions for research on (1,5-Dimethylbenzimidazol-2-yl)hydrazine. One area of interest is the compound's potential applications in the field of materials science. The unique optical and electronic properties of (1,5-Dimethylbenzimidazol-2-yl)hydrazine make it a promising candidate for use in electronic and optoelectronic devices. Additionally, further research is needed to fully understand the mechanism of action of the compound, which could lead to the development of new cancer treatments. Finally, more research is needed to explore the potential side effects of (1,5-Dimethylbenzimidazol-2-yl)hydrazine, particularly in long-term studies.

Synthesis Methods

The synthesis of (1,5-Dimethylbenzimidazol-2-yl)hydrazine can be achieved through various methods. One of the commonly used methods involves the reaction of 2-aminomethyl-1-methylbenzimidazole with hydrazine hydrate in the presence of a catalyst such as acetic acid. The reaction yields (1,5-Dimethylbenzimidazol-2-yl)hydrazine as a white crystalline solid with a melting point of 215-217°C.

Scientific Research Applications

(1,5-Dimethylbenzimidazol-2-yl)hydrazine has been widely studied for its potential applications in scientific research. The compound has been found to exhibit significant anti-tumor activity and has been used in various cancer research studies. It has also been found to possess antioxidant properties and has been used in studies related to oxidative stress and aging. Additionally, (1,5-Dimethylbenzimidazol-2-yl)hydrazine has been studied for its potential applications in the field of materials science, as it has been found to exhibit unique optical and electronic properties.

properties

CAS RN

114804-40-9

Product Name

(1,5-Dimethylbenzimidazol-2-yl)hydrazine

Molecular Formula

C9H12N4

Molecular Weight

176.22 g/mol

IUPAC Name

(1,5-dimethylbenzimidazol-2-yl)hydrazine

InChI

InChI=1S/C9H12N4/c1-6-3-4-8-7(5-6)11-9(12-10)13(8)2/h3-5H,10H2,1-2H3,(H,11,12)

InChI Key

FZPMRGRLJMBFRE-UHFFFAOYSA-N

SMILES

CC1=CC2=C(C=C1)N(C(=N2)NN)C

Canonical SMILES

CC1=CC2=C(C=C1)N(C(=N2)NN)C

synonyms

2H-Benzimidazol-2-one,1,3-dihydro-1,5-dimethyl-,hydrazone(9CI)

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.